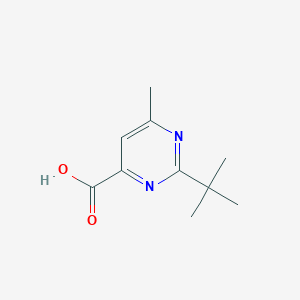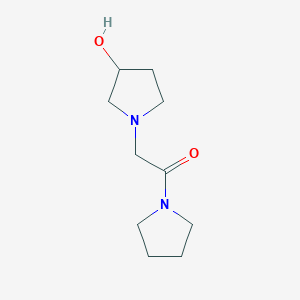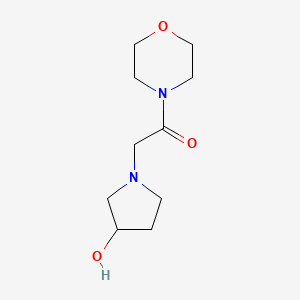
1-(2-Chlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one
Descripción general
Descripción
1-(2-Chlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one, also known as 1-CPHP, is a synthetic stimulant drug that has recently become popular in the research chemical market. It is a structural analog of the popular stimulant drug cathinone and has been studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Electrooptic Film Fabrication
One application of related heterocyclic "push-pull" chromophores, which include pyrrole and pyridine-based structures, is in the fabrication of electrooptic films. These chromophores have been synthesized and characterized, highlighting their potential in creating thin-film microstructures with significant nonlinear optical and electrooptic responses (Facchetti et al., 2006).
Crystal and Molecular Structures
The compound 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one N-(4-chlorophenyl)thiosemicarbazone, which bears structural resemblance to the target compound, has been studied for its crystal and molecular structures. These studies, including single-crystal X-ray diffraction, reveal important insights into the molecular geometries and interactions within such compounds (Şahin et al., 2014).
Synthesis of Dihydroindolo[1,2-c]quinazoline
In a related study, derivatives of aryl-substituted ethanones (similar to the target compound) were synthesized to form dihydroindolo[1,2-c]quinazoline derivatives. This reaction process and the resulting molecular structures have significant implications for pharmaceutical chemistry and synthetic methodologies (Harano et al., 2007).
Electrophile and Nucleophile Synthesis
The compound 3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene serves as an example of using alpha-nitro ketone intermediates in the synthesis of novel organic molecules. This process highlights the diverse reactivity and potential applications of such compounds in probing receptor interactions (Zhang et al., 2004).
Synthesis and Characterization of New Compounds
A study on the synthesis of new chalcone derivatives, which include the reaction of indole with chloroacetylchloride, demonstrates the diverse synthetic applications of similar compounds. These derivatives were evaluated for their anti-inflammatory activity, indicating their potential medicinal applications (Rehman et al., 2022).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-4-2-1-3-10(11)12(16)8-14-6-5-9(15)7-14/h1-4,9,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZLYNUVJDEKNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1468462.png)
![1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1468464.png)



![2-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468470.png)
![{[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1468473.png)
amine](/img/structure/B1468475.png)
![7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1468476.png)
![1-[6-(Propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1468477.png)

![1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468482.png)

